molecular formula C17H16N2O3 B065548 Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- CAS No. 180537-58-0

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-

Numéro de catalogue B065548
Numéro CAS: 180537-58-0
Poids moléculaire: 296.32 g/mol
Clé InChI: VTZFKVQJTYHMLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PDK1 inhibitor and is known to inhibit the activity of 3-phosphoinositide-dependent protein kinase 1 (PDK1).

Mécanisme D'action

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibits the activity of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- by binding to the ATP-binding site of the enzyme. This, in turn, leads to the inhibition of downstream signaling pathways, including the PI3K/Akt/mTOR pathway. The inhibition of these pathways is known to have a significant impact on cell growth, proliferation, and survival, making Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, it has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is its potency as a Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibitor. This makes it a valuable tool for studying the role of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.

Orientations Futures

There are several future directions for research on Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-. One area of interest is the development of more potent and selective Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibitors. In addition, further studies are needed to determine the efficacy of this compound in the treatment of various types of cancer and diabetes. Furthermore, the potential side effects and toxicity of this compound need to be thoroughly investigated to ensure its safety for clinical use.
Conclusion:
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is a promising compound with potential applications in various fields of scientific research. Its potent inhibitory activity against Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- makes it a valuable tool for studying the role of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- in various biological processes. However, further research is needed to determine its efficacy and safety for clinical use.

Méthodes De Synthèse

The synthesis of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- involves several steps. The first step involves the reaction of 2-bromo-6-methylpyridine with 4-methylbenzoyl chloride in the presence of a base to form 4-methyl-N-(6-methylpyridin-2-yl)benzamide. The second step involves the reaction of the obtained compound with phthalic anhydride in the presence of a catalyst to form Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-.

Applications De Recherche Scientifique

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is a potent Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibitor that has potential applications in various fields of scientific research. It has been extensively studied for its role in cancer treatment, as Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is known to play a crucial role in the development and progression of cancer. In addition, it has also been studied for its potential applications in the treatment of diabetes, as Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is known to play a role in glucose metabolism.

Propriétés

Numéro CAS

180537-58-0

Nom du produit

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-

Formule moléculaire

C17H16N2O3

Poids moléculaire

296.32 g/mol

Nom IUPAC

4-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-2,4-dioxobutanamide

InChI

InChI=1S/C17H16N2O3/c1-11-6-8-13(9-7-11)14(20)10-15(21)17(22)19-16-5-3-4-12(2)18-16/h3-9H,10H2,1-2H3,(H,18,19,22)

Clé InChI

VTZFKVQJTYHMLE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC(=N2)C

SMILES canonique

CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC(=N2)C

Autres numéros CAS

180537-58-0

Synonymes

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl) -

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.